molecular formula C12H23NO4 B13272689 2-((Tert-butoxycarbonyl)amino)-3-methylhexanoic acid

2-((Tert-butoxycarbonyl)amino)-3-methylhexanoic acid

Cat. No.: B13272689
M. Wt: 245.32 g/mol
InChI Key: WOVIWXWXCDBITC-UHFFFAOYSA-N
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Description

2-([(TERT-BUTOXY)CARBONYL]AMINO)-3-METHYLHEXANOICACID is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under neutral and basic conditions and its ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other organic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-3-METHYLHEXANOICACID typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .

Industrial Production Methods: Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which enhance the efficiency, versatility, and sustainability of the process. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-([(TERT-BUTOXY)CARBONYL]AMINO)-3-METHYLHEXANOICACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-3-METHYLHEXANOICACID primarily involves its role as a protecting group. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Uniqueness: 2-([(TERT-BUTOXY)CARBONYL]AMINO)-3-METHYLHEXANOICACID is unique due to its specific structure, which combines the Boc protecting group with a hexanoic acid backbone. This combination provides a balance of stability and reactivity, making it particularly useful in the synthesis of complex organic molecules and pharmaceuticals.

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C12H23NO4/c1-6-7-8(2)9(10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)

InChI Key

WOVIWXWXCDBITC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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